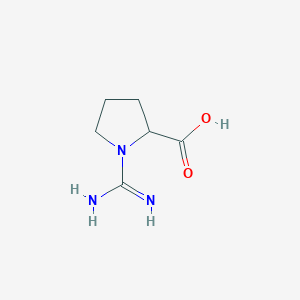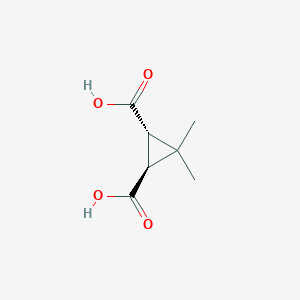
1-Carbamimidoylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamimidoylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is known for its unique structure, which includes a guanidine group attached to the proline ring. The presence of the guanidine group imparts distinct chemical properties to carbamimidoylproline, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamimidoylproline can be synthesized through several methods. One common approach involves the reaction of proline with cyanamide under acidic conditions. The reaction typically proceeds as follows:
- Proline is dissolved in an aqueous solution.
- Cyanamide is added to the solution.
- The mixture is heated to facilitate the reaction.
- The product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of carbamimidoylproline may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamimidoylproline undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the guanidine group under mild conditions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amine derivatives, and various substituted proline compounds. These products have diverse applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Carbamimidoylproline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Carbamimidoylproline derivatives are investigated for their antiviral and anticancer properties.
Industry: The compound is used in the development of new materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of carbamimidoylproline involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids. These interactions can inhibit enzyme activity or alter protein conformation, leading to various biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Guanidinoacetic acid: Similar to carbamimidoylproline, this compound contains a guanidine group and is used in biochemical studies.
Arginine: An amino acid with a guanidine group, known for its role in the urea cycle and protein synthesis.
Guanidine hydrochloride: A compound used to denature proteins and study protein folding.
Uniqueness
Carbamimidoylproline is unique due to its proline backbone, which imparts rigidity and conformational stability. This makes it particularly useful in studies involving protein structure and function. Additionally, the presence of the guanidine group enhances its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
1-carbamimidoylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-6(8)9-3-1-2-4(9)5(10)11/h4H,1-3H2,(H3,7,8)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPRYJHVDMWTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxa-7-azaspiro[4.4]nonan-4-one](/img/structure/B12948626.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)



![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)

